N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a 1,3,4-thiadiazole ring, a sulfamoyl group, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the chromene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor with a similar 1,3,4-thiadiazole ring.
Methazolamide: Another carbonic anhydrase inhibitor with a 1,3,4-thiadiazole ring.
Megazol: An antimicrobial agent with a 1,3,4-thiadiazole ring.
Uniqueness
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a 1,3,4-thiadiazole ring, a sulfamoyl group, and a chromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S2/c1-2-18-22-23-20(30-18)24-31(27,28)13-9-7-12(8-10-13)21-19(26)17-11-15(25)14-5-3-4-6-16(14)29-17/h3-11H,2H2,1H3,(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAANFQIYFQLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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